molecular formula C23H29NO5 B5151296 ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate

ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate

Cat. No. B5151296
M. Wt: 399.5 g/mol
InChI Key: DPNDAHYHAQRRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate, also known as DMF-DPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of piperidinecarboxylate and has been synthesized using various methods, which will be discussed in detail in The purpose of this paper is to provide a comprehensive overview of DMF-DPB, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress and inflammation, and the reduction of inflammation and oxidative stress in cardiovascular diseases. ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate has also been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate in lab experiments is its low toxicity profile, which makes it a safe compound to work with. ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate is also readily available and can be synthesized using various methods. However, one of the limitations of using ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate research, including the development of more efficient synthesis methods, the optimization of its therapeutic applications, and the investigation of its potential side effects. ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate can also be used in combination with other therapeutic agents to enhance its efficacy in cancer therapy, neurological disorders, and cardiovascular diseases. Further research is needed to fully understand the mechanism of action of ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate and to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate is a chemical compound that has shown promising potential in various fields of scientific research, including cancer therapy, neurological disorders, and cardiovascular diseases. ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate can be synthesized using various methods and has a low toxicity profile, making it a safe compound to work with. Further research is needed to fully understand the mechanism of action of ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate and to optimize its therapeutic applications.

Synthesis Methods

Ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate has been synthesized using various methods, including the reaction of 2,5-dimethyl-3-furoic acid with 3-methoxybenzylamine, followed by the reaction with ethyl chloroformate and piperidine in the presence of triethylamine. Another method involves the reaction of 2,5-dimethyl-3-furoic acid with 3-methoxybenzylamine, followed by the reaction with ethyl chloroformate and piperidine in the presence of N,N-dimethylformamide. These methods result in the formation of ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate, which has been characterized using various spectroscopic techniques.

Scientific Research Applications

Ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate has been found to have potential therapeutic applications in various fields of scientific research, including cancer therapy, neurological disorders, and cardiovascular diseases. In cancer therapy, ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In neurological disorders, ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate has been shown to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate has been shown to have anti-inflammatory and anti-oxidant effects, which can potentially be used in the treatment of atherosclerosis and hypertension.

properties

IUPAC Name

ethyl 1-(2,5-dimethylfuran-3-carbonyl)-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-5-28-22(26)23(14-18-8-6-9-19(13-18)27-4)10-7-11-24(15-23)21(25)20-12-16(2)29-17(20)3/h6,8-9,12-13H,5,7,10-11,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNDAHYHAQRRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=C(OC(=C2)C)C)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate

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